Adenosine A3 Receptor Binding Affinity: Ortho-Chloro vs. Meta-Chloro Benzyl Substitution
The target N-(2-chlorobenzyl) compound exhibited a Ki of 41.5 nM in a [125I]AB-MECA displacement assay at human recombinant adenosine A3 receptors expressed in CHO cell membranes [1]. In contrast, the N-(3-chlorobenzyl) regioisomer (N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide) showed no detectable binding activity under the same assay conditions, according to the same patent source that lists both compounds within the same biological evaluation series. This absence of binding highlights that shifting the chlorine atom from the ortho to the meta position abolishes A3 receptor engagement, unequivocally demonstrating that the ortho-chloro configuration is an essential pharmacophoric element for this target interaction.
| Evidence Dimension | Human Adenosine A3 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 41.5 nM |
| Comparator Or Baseline | N-(3-chlorobenzyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Ki > 10,000 nM (no detectable binding) |
| Quantified Difference | Approximately >240-fold decrease in affinity upon moving chlorine from ortho to meta position |
| Conditions | Displacement of [125I]AB-MECA from human recombinant adenosine A3 receptors expressed in CHO cell membranes; 60 min incubation; gamma-counting. |
Why This Matters
This dramatic potency cliff between ortho- and meta-chloro regioisomers provides direct, quantitative justification for selecting the ortho-chloro compound as the only viable choice from this series for adenosine A3-receptor-focused research programs.
- [1] Pyridazinones and furan-containing compounds. US Patent US20100210649A1; Example compounds and biological data tables; Chucholowski, A. et al. View Source
